molecular formula C17H19FN4O4 B12728674 7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(hexahydro-1H-1,4-diazepin-1-yl)-3-methyl-7-oxo- CAS No. 115550-77-1

7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(hexahydro-1H-1,4-diazepin-1-yl)-3-methyl-7-oxo-

Cat. No.: B12728674
CAS No.: 115550-77-1
M. Wt: 362.4 g/mol
InChI Key: KRSHRHCJQKHKJM-UHFFFAOYSA-N
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Description

“7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(hexahydro-1H-1,4-diazepin-1-yl)-3-methyl-7-oxo-” is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(hexahydro-1H-1,4-diazepin-1-yl)-3-methyl-7-oxo-” typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the pyrido-benzoxadiazine core through cyclization reactions.
  • Introduction of the carboxylic acid group via carboxylation reactions.
  • Addition of the fluoro and diazepinyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or other reactive sites.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: Various substitution reactions can introduce or modify functional groups, such as halogenation or amination.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, including as potential treatments for diseases or as diagnostic agents.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “7H-Pyrido(3,2,1-ij)(4,1,2)benzoxadiazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-10-(hexahydro-1H-1,4-diazepin-1-yl)-3-methyl-7-oxo-” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be needed to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Pyrido-benzoxadiazine derivatives: Compounds with similar core structures but different functional groups.

    Fluoro-diazepinyl compounds: Compounds that feature the fluoro and diazepinyl groups but with different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and core structure, which may confer specific chemical reactivity and biological activity not found in other compounds.

Properties

CAS No.

115550-77-1

Molecular Formula

C17H19FN4O4

Molecular Weight

362.4 g/mol

IUPAC Name

6-(1,4-diazepan-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C17H19FN4O4/c1-20-9-26-16-13-10(15(23)11(17(24)25)8-22(13)20)7-12(18)14(16)21-5-2-3-19-4-6-21/h7-8,19H,2-6,9H2,1H3,(H,24,25)

InChI Key

KRSHRHCJQKHKJM-UHFFFAOYSA-N

Canonical SMILES

CN1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCCNCC4)F)C(=O)O

Origin of Product

United States

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